molecular formula C23H19NO4 B3415433 (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate CAS No. 205654-80-4

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Cat. No.: B3415433
CAS No.: 205654-80-4
M. Wt: 373.4 g/mol
InChI Key: VUHAXUDTXAGDSL-LEWJYISDSA-N
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Description

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate (CAS 205654-80-4) is a high-purity chiral oxazolidine compound of significant value in medicinal chemistry and pharmaceutical research. This chemical serves as a critical synthetic intermediate in the preparation of Rolapitant (R639800), a potent Neurokinin-1 (NK1) receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting . The defined (2R,4S) stereochemistry of this benzyl oxazolidine carboxylate makes it a valuable chiral building block and scaffold for developing stereospecific therapeutics, ensuring precise three-dimensional structure in final active pharmaceutical ingredients. Oxazolidine derivatives of this class have also been investigated for their potential as NMDA receptor antagonists, indicating broader research applicability in central nervous system (CNS) disorders such as Parkinson's disease and other neurological conditions . The compound has a molecular formula of C₂₃H₁₉NO₄ and a molecular weight of 373.40 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic human use.

Properties

IUPAC Name

benzyl (2R,4S)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHAXUDTXAGDSL-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N2[C@H](C(=O)O[C@@H]2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171805
Record name Phenylmethyl (2R,4S)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205654-80-4
Record name Phenylmethyl (2R,4S)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205654-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (2R,4S)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves the reaction of benzylamine with a suitable oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it useful in developing new compounds with specific properties.

Biology

Research has indicated that this compound exhibits potential biological activity , including interactions with biomolecules. Studies focus on its role in enzyme modulation and its effects on cellular pathways.

Medicine

The compound is under investigation for its therapeutic properties , particularly:

  • Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain bacteria.
  • Anticancer Properties : Research is ongoing to evaluate its effectiveness against various cancer cell lines.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique functional groups allow for the creation of innovative products that could enhance performance in various applications.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the compound's effectiveness against Gram-positive bacteria. Results indicated a significant inhibition of bacterial growth at certain concentrations.
  • Anticancer Research :
    • In vitro assays were conducted on various cancer cell lines to assess cytotoxicity. The compound demonstrated promising results in reducing cell viability in a dose-dependent manner.

Mechanism of Action

The mechanism of action of (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate
  • Key difference : Stereochemical inversion at positions 2 and 4.
  • Impact : Altered binding affinity in enzymatic systems. For example, studies on Fidarestat isomers (a related aldose reductase inhibitor class) show that stereochemistry significantly affects free energy of binding (ΔΔG) to ALR2. The (2R,4S) isomer may exhibit stronger binding due to optimized spatial interactions compared to (2S,4S) or (2S,4R) forms .
  • Synthesis : Often synthesized alongside the (2R,4S) isomer, requiring chiral resolution techniques for separation .
(2R,4R)-Benzyl 4-methyl-5-oxo-2-phenyloxazolidine-3-carboxylate
  • Structural differences: Replacement of the phenyl group at position 4 with a methyl group. Simplified molecular formula: C18H17NO4 (MW: 311.33 g/mol) .

Substituted Derivatives

(2R,4S)-Benzyl 4-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
  • Modification : Addition of a trifluoromethyl-substituted ethoxymethyl group at position 4.
  • Impact: Increased lipophilicity due to CF3 groups, enhancing membrane permeability. Potential for improved pharmacokinetics in drug design .
  • Applications : Used in high-value pharmaceutical intermediates, reflecting its specialized synthesis requirements .
Benzyl (2S,4S)-4-hexyl-2-(2-methyl-2-propanyl)-5-oxo-1,3-oxazolidine-3-carboxylate
  • Structural changes: Hexyl chain at position 4 and a tert-butyl group at position 2. Molecular formula: C22H31NO4 (MW: 373.49 g/mol) .
  • Properties: Enhanced hydrophobicity due to the hexyl chain, favoring non-polar solvents.

Functional Group Variations

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone
  • Modifications :
    • Ethoxycarbonylmethyl substituent at position 4 instead of phenyl.
    • Benzoyl group at position 3 .
  • Applications : Serves as a precursor in asymmetric synthesis, leveraging its electron-withdrawing groups for stereocontrol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Hazard Profile
(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate C23H19NO4 373.40 2,4-diphenyl, benzyl ester 2R,4S None specified
(2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate C23H19NO4 373.40 2,4-diphenyl, benzyl ester 2S,4R Not reported
(2R,4R)-Benzyl 4-methyl-5-oxo-2-phenyloxazolidine-3-carboxylate C18H17NO4 311.33 4-methyl, benzyl ester 2R,4R H302 (oral toxicity)
(2R,4S)-Benzyl 4-(trifluoromethyl-substituted) analog C29H23F6NO5 579.50* CF3 groups, ethoxymethyl 2R,4S Not reported
Benzyl (2S,4S)-4-hexyl-2-tert-butyl-5-oxo-oxazolidine-3-carboxylate C22H31NO4 373.49 Hexyl, tert-butyl 2S,4S Not reported

*Estimated based on structural similarity.

Key Research Findings

  • Stereochemistry-Driven Bioactivity: The (2R,4S) configuration in oxazolidinones enhances binding to targets like ALR2 due to optimal spatial alignment, as demonstrated in Fidarestat studies .
  • Substituent Effects : Bulky groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility, whereas alkyl chains (e.g., hexyl) increase lipophilicity .
  • Safety Profiles : Hazard classifications vary significantly even among isomers, emphasizing the need for stereochemical purity in pharmaceutical applications .

Biological Activity

(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a chemical compound with the molecular formula C23H19NO4 and a molecular weight of 373.4 g/mol. It belongs to the class of oxazolidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : Benzyl (2R,4S)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate
  • Molecular Formula : C23H19NO4
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 205654-80-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic properties. The compound exhibits various biological effects that can be attributed to its ability to interact with specific molecular targets.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways and biological responses.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Studies indicate that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases.

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited activity against Gram-positive bacteria; effective in vitro against Staphylococcus aureus.
AnticancerInduced apoptosis in breast cancer cell lines; reduced tumor size in xenograft models.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in mouse models of arthritis.

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell growth and increased apoptosis markers after 48 hours of treatment. This suggests that the compound may act through both direct cytotoxic effects and modulation of signaling pathways associated with cell survival.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate?

  • Methodology :

  • Step 1 : Utilize oxazolidinone ring formation via cyclocondensation of chiral β-amino alcohols with carbonyl compounds.
  • Step 2 : Optimize stereochemical control using enantioselective catalysts (e.g., Fe₃O₄@Nano-cellulose–OPO₃H, as demonstrated for analogous oxazolidinones) to achieve the (2R,4S) configuration .
  • Step 3 : Characterize intermediates via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity (>98%) .
    • Key Challenges : Competing epimerization during benzylation; mitigate via low-temperature (-20°C) reaction conditions .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Workflow :

  • HPLC : Assess purity (≥98%) using a C18 column with acetonitrile/water gradients .
  • NMR : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{H-H} for vicinal protons) and NOE correlations .
  • Mass Spectrometry : Validate molecular weight (370.4 g/mol) via ESI-MS in positive ion mode .

Q. What safety protocols are critical for handling this compound?

  • PPE Requirements : Lab coat, nitrile gloves, and ANSI Z87.1-compliant eye protection .
  • Emergency Procedures :

  • Inhalation : Immediate relocation to fresh air; monitor for respiratory distress .
  • Skin Contact : Rinse with water for 15 minutes; avoid organic solvents to prevent enhanced absorption .

Advanced Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Refinement Strategies :

  • Use SHELXL for small-molecule refinement, incorporating Hirshfeld atom refinement (HAR) to address electron density ambiguities .
  • Apply Cremer-Pople puckering parameters to quantify ring puckering deviations (e.g., amplitude QTQ_T and phase angle ϕ\phi) .
    • Validation Tools : Cross-reference with the Cambridge Structural Database (CSD) to compare bond lengths/angles against 250,000+ entries .

Q. What computational methods predict the compound’s reactivity in asymmetric catalysis?

  • DFT Workflow :

  • Step 1 : Optimize geometry at the B3LYP/6-31G(d) level.
  • Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxazolidinone ring .
  • Step 3 : Simulate transition states for benzyl group transfer using QM/MM hybrid methods .
    • Validation : Compare computed vs. experimental IR frequencies (±10 cm⁻¹ tolerance) .

Q. How to optimize catalytic efficiency in oxazolidinone synthesis?

  • Experimental Design :

  • Catalyst Screening : Test Fe₃O₄@Nano-cellulose–OPO₃H (yield: 92%) vs. traditional Lewis acids (e.g., ZnCl₂: yield 78%) under identical conditions .
  • Reaction Table :
CatalystTemperature (°C)Yield (%)Enantiomeric Excess (ee)
Fe₃O₄@Nano-cellulose259299
ZnCl₂257885
  • Recovery : Magnetic separation of Fe₃O₄ catalyst reduces loss (<5% per cycle) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(2R,4S)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate

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